

The Versatile Synthon: A Technical Guide to Dimethyl 2-propylmalonate in Organic Chemistry

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Compound of Interest

Compound Name: Dimethyl 2-propylmalonate

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Abstract

Dimethyl 2-propylmalonate is a pivotal intermediate in organic synthesis, valued for its versatility as a building block in the construction of a wide array of complex molecular architectures. Its unique structural feature, an acidic α -hydrogen flanked by two ester groups, allows for a rich and diverse reactivity profile. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key chemical transformations of **dimethyl 2-propylmalonate**. Detailed experimental protocols for its synthesis and subsequent reactions, including hydrolysis, decarboxylation, Knoevenagel condensation, Michael addition, and its application in the synthesis of pharmaceuticals, are presented. This document aims to serve as an in-depth resource for researchers and professionals engaged in synthetic organic chemistry and drug development.

Physicochemical and Spectroscopic Data

The physical and chemical properties of **dimethyl 2-propylmalonate** are crucial for its handling, characterization, and application in synthesis. The following tables summarize its key properties and representative spectroscopic data.

Table 1: Physicochemical Properties of **Dimethyl 2-propylmalonate**

Property	Value
Molecular Formula	C ₈ H ₁₄ O ₄
Molecular Weight	174.19 g/mol
CAS Number	14035-96-2
Appearance	Colorless liquid
Boiling Point	204.4 °C at 760 mmHg
Density	1.037 g/cm ³
Refractive Index	1.421
Flash Point	90.8 °C

Table 2: Representative Spectroscopic Data for **Dimethyl 2-propylmalonate**

Technique	Data
¹ H NMR (CDCl ₃ , 400 MHz)	δ 3.74 (s, 6H), 3.35 (t, J=7.2 Hz, 1H), 1.95 (m, 2H), 1.35 (m, 2H), 0.92 (t, J=7.2 Hz, 3H)[1]
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 169.8, 52.5, 51.8, 32.9, 20.5, 13.7[1]
IR (Infrared)	Characteristic C=O stretching of ester at ~1730-1750 cm ⁻¹ , C-O stretching at ~1150-1250 cm ⁻¹
Mass Spec (MS)	M ⁺ peak at m/z = 174

Synthesis of Dimethyl 2-propylmalonate

The most common and efficient method for the synthesis of **dimethyl 2-propylmalonate** is the malonic ester synthesis, which involves the alkylation of dimethyl malonate with a propyl halide. [1]

Reaction Principle

The synthesis proceeds in two main steps:

- **Enolate Formation:** The α -hydrogen of dimethyl malonate is acidic due to the electron-withdrawing effect of the two adjacent ester groups. A strong base, such as sodium hydride (NaH), is used to deprotonate the α -carbon, forming a resonance-stabilized enolate.
- **Nucleophilic Substitution (SN2):** The resulting enolate is a potent nucleophile that readily attacks an electrophilic alkyl halide, in this case, 1-bromopropane, via an SN2 mechanism to yield **dimethyl 2-propylmalonate**.

Experimental Protocol

Materials:

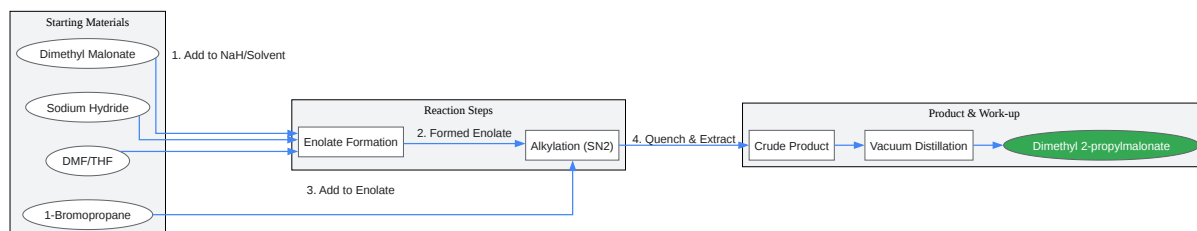
- Dimethyl malonate (C₅H₈O₄, MW: 132.12 g/mol)
- Sodium hydride (NaH, 60% dispersion in mineral oil, MW: 24.00 g/mol)
- 1-Bromopropane (C₃H₇Br, MW: 122.99 g/mol)
- Anhydrous N,N-Dimethylformamide (DMF)
- Anhydrous Tetrahydrofuran (THF)
- Diethyl ether (Et₂O)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- A dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen) is charged with a 60% dispersion of sodium hydride (1.0 g, 25.0 mmol) in mineral oil.
- The sodium hydride is washed with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, and the hexanes are carefully decanted. Anhydrous DMF (25 mL) and anhydrous THF

(25 mL) are then added to the flask.[1]

- The suspension is cooled to 0 °C in an ice bath. Dimethyl malonate (2.9 mL, 25.0 mmol) is added dropwise over 15 minutes, ensuring the temperature remains below 10 °C.[1]
- The reaction mixture is allowed to warm to room temperature and stirred for 30 minutes. The formation of the sodium enolate is indicated by the cessation of hydrogen gas evolution.
- The reaction mixture is cooled again to 0 °C, and 1-bromopropane (2.3 mL, 25.0 mmol) is added dropwise over 15 minutes.[1]
- The reaction mixture is allowed to warm to room temperature and then heated to 50 °C for 3 hours. The reaction progress can be monitored by TLC or GC.[1]
- After completion, the mixture is cooled to room temperature and cautiously quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL).[1]
- The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with deionized water (2 x 50 mL) and brine (50 mL).[1]
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[1]
- The crude product is purified by vacuum distillation to afford **dimethyl 2-propylmalonate** as a colorless liquid. Expected yield is approximately 53%.[1]



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Caption: Experimental workflow for the synthesis of **Dimethyl 2-propylmalonate**.

Key Reactions of Dimethyl 2-propylmalonate

Dimethyl 2-propylmalonate serves as a versatile precursor for a variety of chemical transformations.

Hydrolysis and Decarboxylation

The ester groups of **dimethyl 2-propylmalonate** can be hydrolyzed under basic conditions to yield 2-propylmalonic acid. Subsequent heating of the dicarboxylic acid leads to decarboxylation, affording pentanoic acid.

Experimental Protocol (Adapted from general procedures):

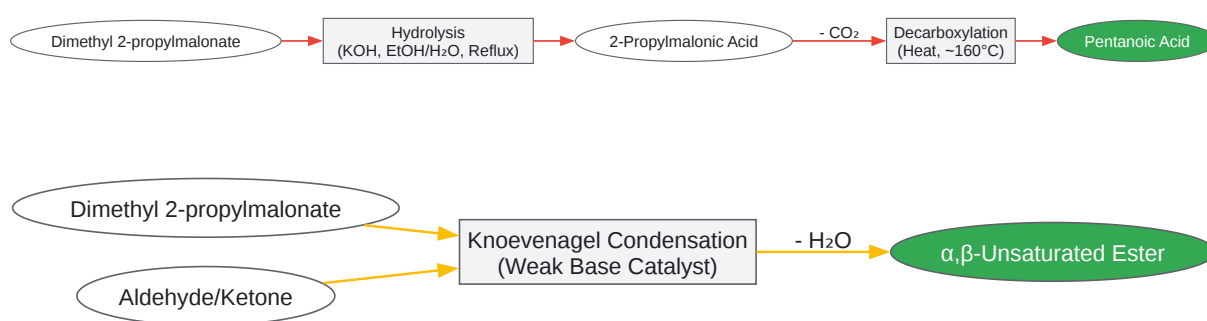
Part A: Hydrolysis to 2-Propylmalonic Acid

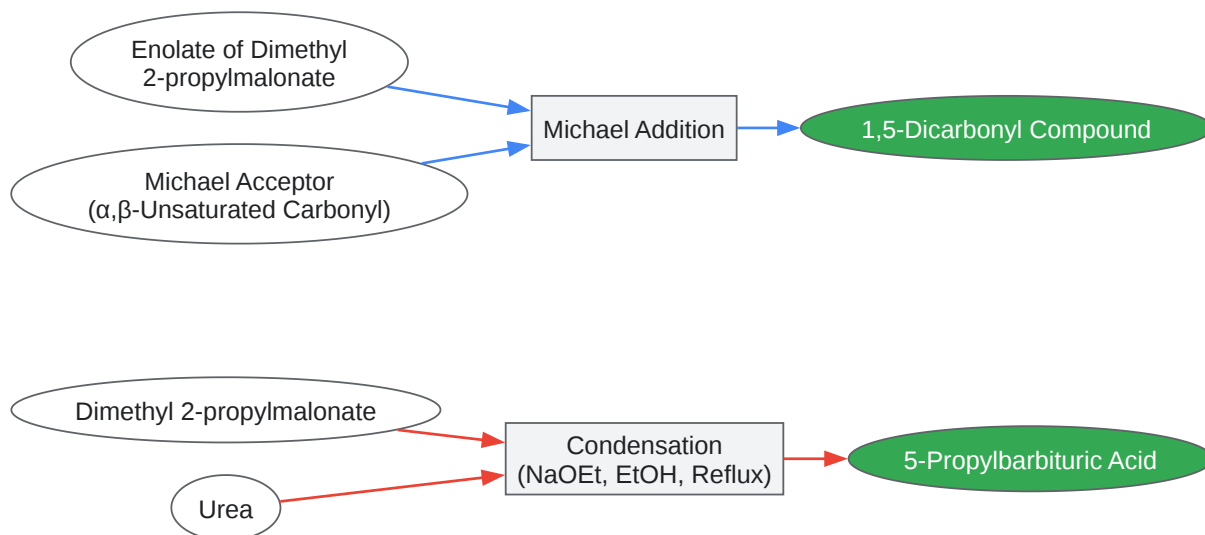
- In a round-bottom flask, dissolve **dimethyl 2-propylmalonate** (10.0 g, 57.4 mmol) in ethanol (50 mL).

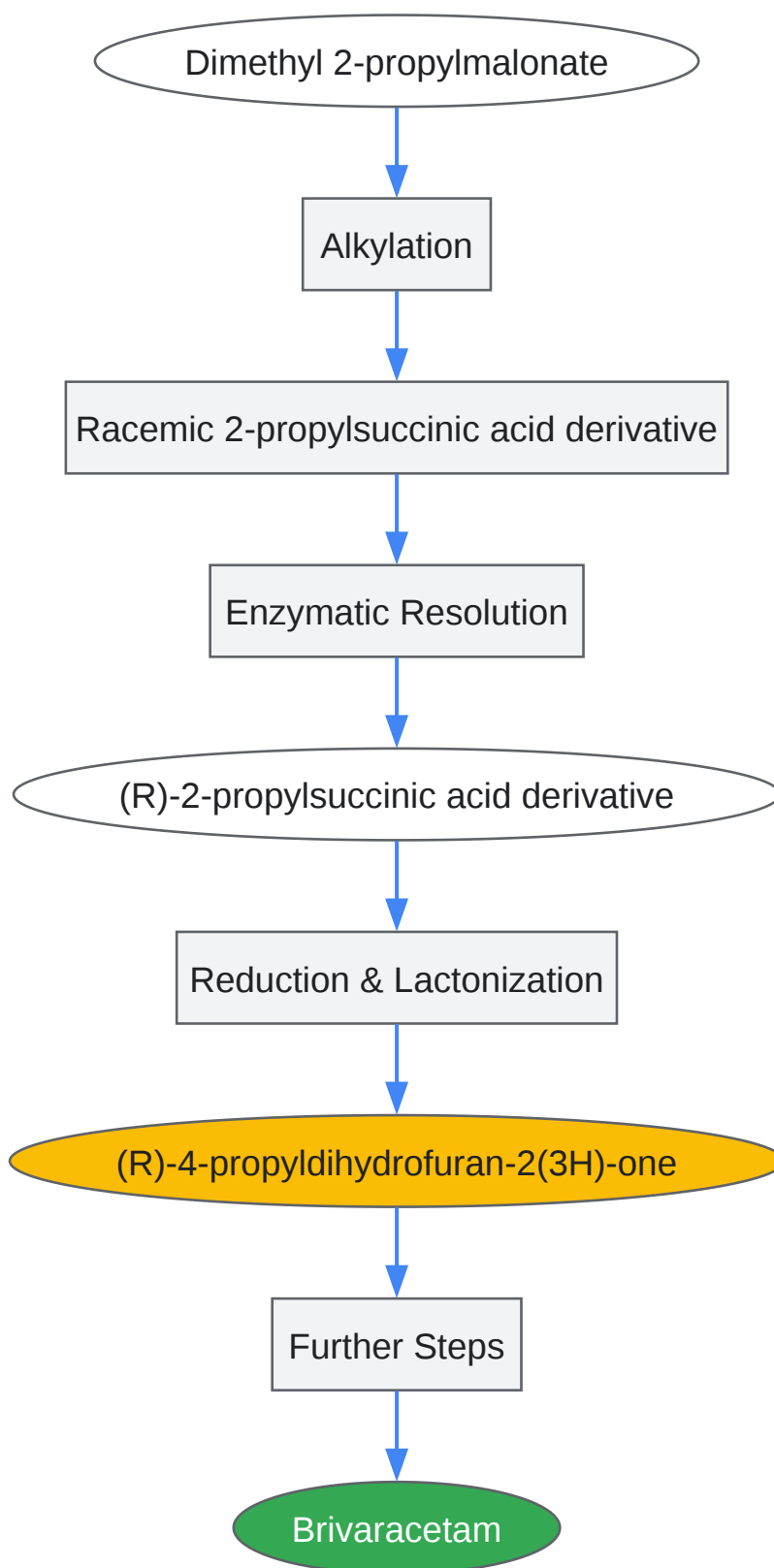
- Add a solution of potassium hydroxide (8.0 g, 143 mmol) in water (20 mL).
- Heat the mixture to reflux for 3 hours.
- After cooling, remove the ethanol under reduced pressure.
- Dissolve the residue in water (50 mL) and acidify with concentrated hydrochloric acid to pH 1.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2-propylmalonic acid.

Part B: Decarboxylation to Pentanoic Acid

- Place the crude 2-propylmalonic acid in a distillation apparatus.
- Heat the acid to 150-160 °C. Carbon dioxide will evolve.
- Continue heating until gas evolution ceases.
- Distill the resulting pentanoic acid.







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References

- 1. benchchem.com [benchchem.com]
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